molecular formula C11H10N2O3 B3167590 Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate CAS No. 92310-23-1

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate

Cat. No.: B3167590
CAS No.: 92310-23-1
M. Wt: 218.21 g/mol
InChI Key: DAYVNSVJVHCJAV-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate is a heterocyclic organic compound belonging to the naphthyridine class. Naphthyridines are characterized by a fused-ring system containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate typically involves multistep reactions. One common method includes the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids to produce monoarylated or diarylated naphthyridines . Other methods involve cyclization reactions, nucleophilic substitution, and acid/base-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include arylboronic acids, oxidizing agents like manganese dioxide, and reducing agents such as sodium borohydride. Reaction conditions often involve refluxing in solvents like ethanol or using catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit enhanced biological activities or different physicochemical properties .

Scientific Research Applications

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives such as:

These compounds share a similar core structure but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its diverse applications and potential .

Properties

IUPAC Name

ethyl 4-oxo-1H-1,6-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-13-9-3-4-12-5-7(9)10(8)14/h3-6H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYVNSVJVHCJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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